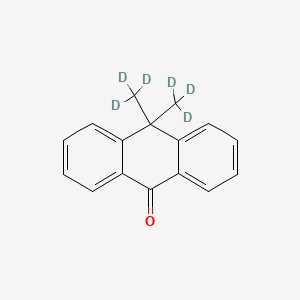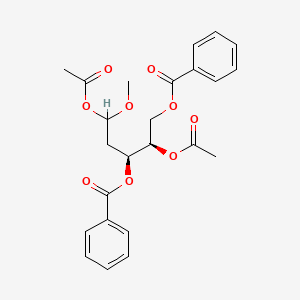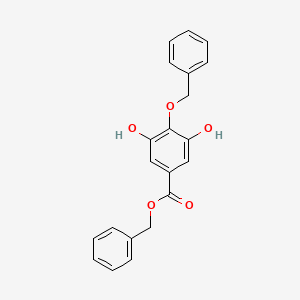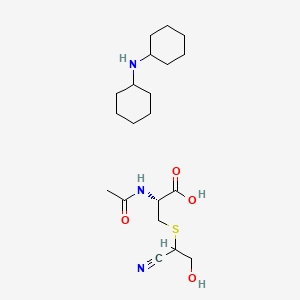
Fireshield C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fireshield C2 is a chemical compound with the molecular formula C19H12Cl12 and a molecular weight of 665.73 . It is primarily used in fire protection coatings, particularly for structural steel, to provide fire resistance. The compound is known for its intumescent properties, which means it can expand when exposed to heat, forming an insulating layer that protects the underlying material from fire .
Vorbereitungsmethoden
The preparation of Fireshield C2 involves a series of synthetic routes and reaction conditions. The compound is typically synthesized through a multi-step process that includes the chlorination of specific organic precursors. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained. Industrial production methods for this compound include large-scale chemical synthesis in specialized reactors, followed by purification and quality control processes to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Fireshield C2 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, typically involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: this compound can participate in substitution reactions, where one or more of its chlorine atoms are replaced by other functional groups. Common reagents for these reactions include nucleophiles like hydroxide ions or amines.
Addition: The compound can undergo addition reactions, particularly with unsaturated compounds, leading to the formation of new chemical bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated aromatic compounds, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Fireshield C2 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of intumescent coatings and fire retardant materials. Researchers investigate its thermal stability, decomposition mechanisms, and effectiveness in fire protection.
Biology: this compound is used in proteomics research to study protein interactions and functions.
Medicine: While not intended for diagnostic or therapeutic use, this compound is used in research to develop new fire-resistant materials for medical devices and equipment.
Industry: The compound is widely used in the construction industry to enhance the fire resistance of structural steel and other building materials.
Wirkmechanismus
The mechanism of action of Fireshield C2 involves its intumescent properties. When exposed to heat, the compound undergoes a series of chemical reactions that cause it to expand and form an insulating layer. This layer acts as a barrier, protecting the underlying material from the effects of fire. The molecular targets and pathways involved in this process include the decomposition of the compound into non-volatile products that contribute to the formation of the insulating layer .
Vergleich Mit ähnlichen Verbindungen
Fireshield C2 can be compared with other intumescent compounds used in fire protection coatings, such as:
Fireshield Steel 1002: A waterborne intumescent coating designed for interior structural steel, providing up to 120 minutes of fire protection.
Fireshield 920KS: An epoxy intumescent coating suitable for both interior and exterior applications, offering 30 to 120 minutes of fire resistance.
This compound is unique due to its specific chemical structure and high chlorine content, which contribute to its effectiveness as a fire retardant. Its ability to form a stable and insulating layer under high temperatures sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
1,6,7,8,9,15,16,17,18,18,19,19-dodecachlorohexacyclo[13.2.1.16,9.02,14.03,12.05,10]nonadeca-7,16-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl12/c20-10-11(21)15(25)7-3-5-4(1-6(7)14(10,24)18(15,28)29)2-8-9(5)17(27)13(23)12(22)16(8,26)19(17,30)31/h4-9H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLGBMCDCWFDQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C(C2CC4C1C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675900 |
Source


|
| Record name | 1,2,3,4,6,7,8,9,12,12,13,13-Dodecachloro-4,4a,4b,5,5a,6,9,9a,10,10a,11,11a-dodecahydro-1H-1,4:6,9-dimethanobenzo[b]fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58910-85-3 |
Source


|
| Record name | 1,2,3,4,6,7,8,9,12,12,13,13-Dodecachloro-4,4a,4b,5,5a,6,9,9a,10,10a,11,11a-dodecahydro-1H-1,4:6,9-dimethanobenzo[b]fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde](/img/structure/B564971.png)











